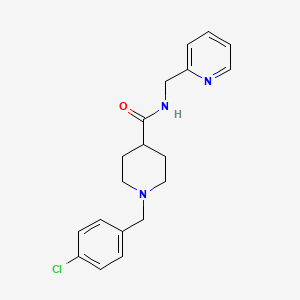![molecular formula C17H16BrNO4 B5169647 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5169647.png)
5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid, also known as BDPABA, is a chemical compound that has been widely used in scientific research applications. It is a derivative of benzoic acid and has been found to have various biochemical and physiological effects.
Mécanisme D'action
5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It does this by forming a covalent bond with the enzyme, which irreversibly inactivates it.
Biochemical and Physiological Effects:
5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to reduce the levels of uric acid in the blood. 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has also been found to have antitumor activity, as it inhibits the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid in lab experiments is its ability to irreversibly inhibit the activity of enzymes. This makes it a useful tool for studying the role of enzymes in various biological processes. However, one limitation of using 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid is that it can also inhibit the activity of non-target enzymes, which can lead to off-target effects.
Orientations Futures
There are several future directions for research involving 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid. One area of interest is the development of 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid derivatives that are more selective in their inhibition of target enzymes. Another area of interest is the use of 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid as a tool for studying the role of enzymes in various biological processes, such as cancer cell growth and DNA synthesis. Additionally, 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid could be used as a potential therapeutic agent for the treatment of diseases such as cancer and gout.
Méthodes De Synthèse
5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid can be synthesized through a multistep process that involves the reaction of 5-bromoanthranilic acid with 3,5-dimethylphenol in the presence of acetic anhydride. The resulting product is then treated with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the amide bond between the carboxyl group of the 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid and the amino group of the N-hydroxysuccinimide.
Applications De Recherche Scientifique
5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has been widely used in scientific research applications due to its ability to inhibit the activity of various enzymes. It has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has also been found to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid.
Propriétés
IUPAC Name |
5-bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-10-5-11(2)7-13(6-10)23-9-16(20)19-15-4-3-12(18)8-14(15)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKMABCMZUGSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)

![N-[1-(1-adamantyl)-2-(2,2-dimethylhydrazino)-2-oxoethyl]benzamide hydrochloride](/img/structure/B5169589.png)



![2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5169621.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5169623.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N,N'-bis(2-phenylethyl)thiourea](/img/structure/B5169627.png)
![2-ethoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5169635.png)
![3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5169639.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5169663.png)